
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride” is an organic compound with the CAS Number: 1177288-67-3 . It has a molecular weight of 257.23 and its IUPAC name is 1-(4-(tert-butyl)thiazol-2-yl)ethan-1-amine dihydrochloride .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride (EN300-27703418), focusing on six unique applications:
Antibacterial Activity
EN300-27703418 has shown promising antibacterial properties. Research indicates that compounds containing the thiazole ring, such as EN300-27703418, exhibit significant activity against both Gram-positive and Gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant strains .
Antifungal Properties
The compound’s structure suggests potential antifungal applications. Thiazole derivatives are known for their ability to inhibit fungal growth, making EN300-27703418 a subject of interest for developing antifungal medications. This could be particularly useful in treating infections caused by fungi like Candida albicans .
Anticancer Research
EN300-27703418 is being explored for its anticancer properties. Thiazole derivatives have been studied for their ability to inhibit the proliferation of cancer cells. The compound’s unique structure may allow it to interfere with cancer cell metabolism or signal transduction pathways, providing a basis for new cancer therapies .
Neuroprotective Effects
Research into thiazole derivatives has also highlighted their potential neuroprotective effects. EN300-27703418 could be investigated for its ability to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Applications
The anti-inflammatory properties of thiazole derivatives make EN300-27703418 a candidate for developing new anti-inflammatory drugs. This compound could help in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
EN300-27703418 may also possess antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer. Research into this compound could lead to new antioxidant therapies .
Enzyme Inhibition
The compound’s structure suggests it could act as an enzyme inhibitor. Thiazole derivatives have been studied for their ability to inhibit enzymes involved in various metabolic pathways. EN300-27703418 could be explored for its potential to inhibit specific enzymes, providing therapeutic benefits in diseases where enzyme activity is dysregulated .
Pharmacokinetic Studies
Finally, EN300-27703418 can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for developing effective and safe drugs, ensuring that the compound reaches its target in the body at therapeutic concentrations without causing adverse effects .
RSC Advances - Antibacterial Activity RSC Advances - Antifungal Properties Scientific.Net - Anticancer Research RSC Advances - Neuroprotective Effects RSC Advances - Anti-inflammatory Applications RSC Advances - Antioxidant Activity RSC Advances - Enzyme Inhibition RSC Advances - Pharmacokinetic Studies
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-6(10)8-11-7(5-12-8)9(2,3)4;;/h5-6H,10H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMSNTLEUBFMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C(C)(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

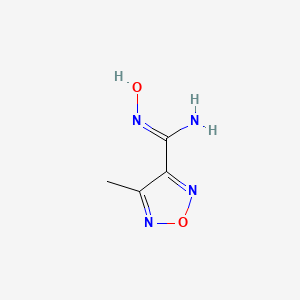
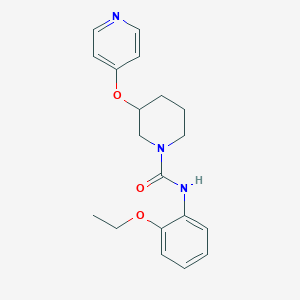
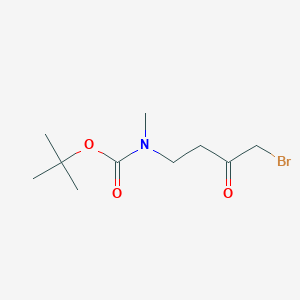
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2627507.png)
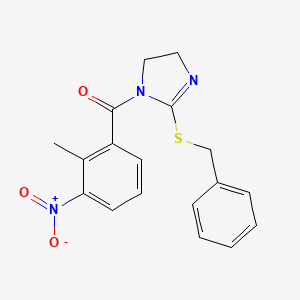
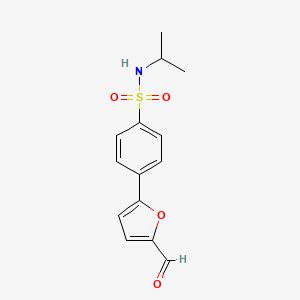
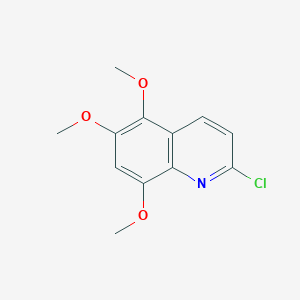
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B2627512.png)

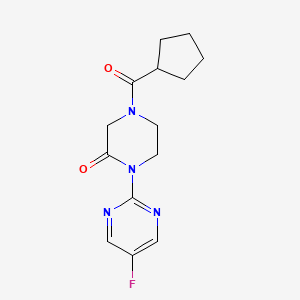
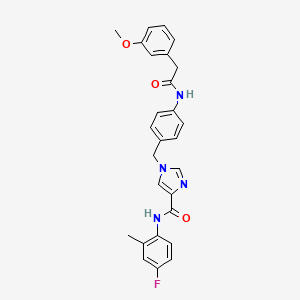


![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)